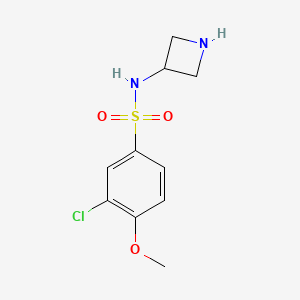
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors. One common method is the aza-Michael addition, where azetidine reacts with a sulfonamide compound under basic conditions to form the desired product . Another method involves the coupling of azetidine derivatives with sulfonamide compounds using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with biological activity.
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA).
3-(3-Trifluoromethyl)-1H-pyrazole: A heterocyclic compound with similar structural features.
Uniqueness
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to its combination of the azetidine ring and the sulfonamide group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13ClN2O3S |
|---|---|
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-16-10-3-2-8(4-9(10)11)17(14,15)13-7-5-12-6-7/h2-4,7,12-13H,5-6H2,1H3 |
Clé InChI |
BHLWUNKWHAURIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CNC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


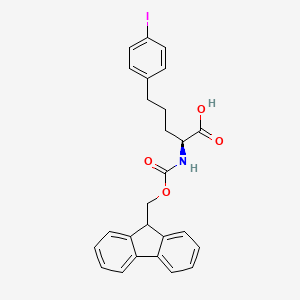

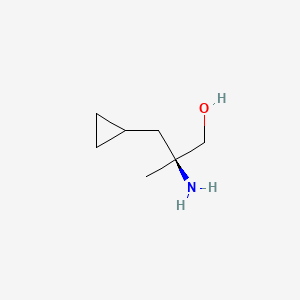

![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
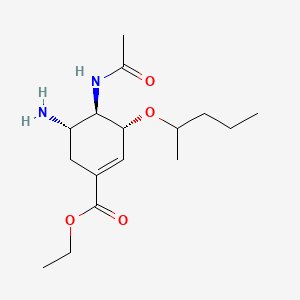
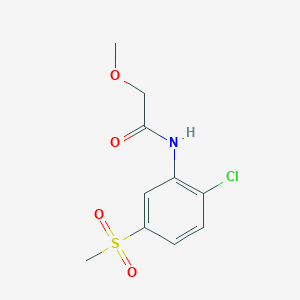
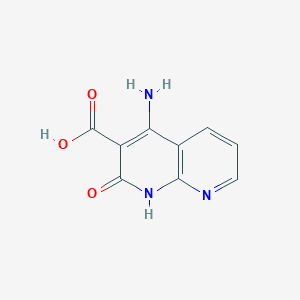
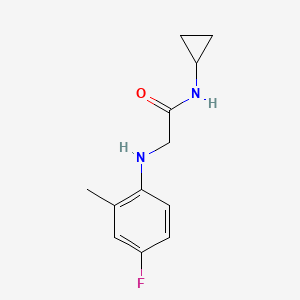

![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
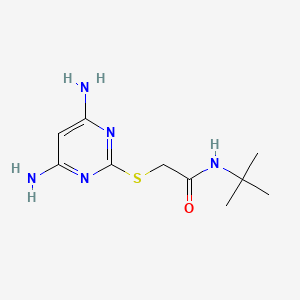
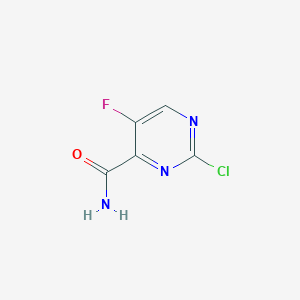
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
